Metkephamid

Vue d'ensemble

Description

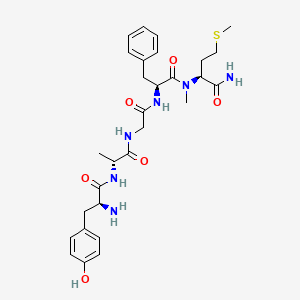

Metkephamid, également connu sous le nom de metkefamide, est un pentapeptide opioïde synthétique et un dérivé de la méthionine-enképhaline. Il a la séquence d'acides aminés tyrosyl-D-alanylglycyl-L-phénylalanyl-N-méthyl-L-méthioninamide. This compound est connu pour son activité agoniste puissante sur les récepteurs opioïdes delta et mu, ainsi que pour sa forte affinité pour le récepteur opioïde kappa-3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Metkephamid est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et le N-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique l'utilisation de chromatographie liquide haute performance (HPLC) pour la purification et de spectrométrie de masse pour la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

Metkephamid subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé au niveau du résidu méthionine, ce qui conduit à la formation de méthionine-sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation de la méthionine-sulfoxyde en méthionine.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H2O2) est couramment utilisé comme oxydant.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés pour inverser l'oxydation.

Substitution : Divers réactifs, y compris les agents alkylants, peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la méthionine-sulfoxyde (à partir de l'oxydation) et des peptides modifiés avec des résidus d'acides aminés substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré pour son potentiel comme analgésique avec des effets secondaires réduits par rapport aux opioïdes classiques.

Industrie : Utilisé dans le développement de thérapies à base de peptides et de systèmes d'administration de médicaments.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs opioïdes delta et mu et en les activant. Cette activation conduit à l'inhibition de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). La réduction des niveaux d'AMPc conduit finalement à l'inhibition de la libération de neurotransmetteurs et à la modulation des signaux de douleur. La forte affinité de this compound pour le récepteur opioïde kappa-3 contribue également à ses effets analgésiques .

Applications De Recherche Scientifique

Metkephamid has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential as an analgesic with reduced side effects compared to conventional opioids.

Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.

Mécanisme D'action

Metkephamid exerts its effects by binding to and activating delta- and mu-opioid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release and the modulation of pain signals. This compound’s high affinity for the kappa-3 opioid receptor also contributes to its analgesic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthionine-enképhaline : Le peptide parent de Metkephamid, connu pour sa demi-vie courte et sa dégradation rapide.

Leucine-enképhaline : Un autre peptide enképhaline avec une activité similaire sur les récepteurs opioïdes.

Dynorphine : Un peptide ayant une forte affinité pour les récepteurs opioïdes kappa et des propriétés analgésiques distinctes.

Unicité de this compound

This compound est unique en raison de sa stabilité accrue contre la dégradation protéolytique et de sa capacité à pénétrer la barrière hémato-encéphalique. Ces propriétés en font un candidat prometteur pour des applications thérapeutiques avec des effets prolongés et des effets secondaires réduits par rapport aux autres peptides opioïdes .

Activité Biologique

Metkephamid (H-Tyr-DAla-Gly-NMeMet-NH2) is a synthetic analog of methionine enkephalin, designed to exhibit potent analgesic properties through its action on opioid receptors. This article provides a comprehensive overview of its biological activity, including its receptor affinity, pharmacokinetics, clinical findings, and the implications of its unique structural characteristics.

This compound is known for its balanced agonistic activity at both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). Research indicates that it retains a high affinity for the DOR while being equipotent on the MOR in vitro. Notably, it has been reported to be 100 times more potent than morphine when administered directly into the lateral ventricles and retains significant analgesic effects through systemic administration .

Table 1: Receptor Affinity Comparison

| Compound | MOR Affinity (Ki) | DOR Affinity (Ki) | Potency (Lateral Ventricles) |

|---|---|---|---|

| This compound | Equipotent | 30-100 times more potent than morphine | 100 times more potent than morphine |

| Morphine | Reference | N/A | 1 |

Pharmacokinetics

One of the notable characteristics of this compound is its ability to cross the blood-brain barrier effectively. Unlike many other opioid peptides that have a very short half-life in vivo, this compound exhibits a half-life of approximately 60 minutes , allowing for prolonged analgesic effects following administration . This stability is attributed to modifications at the N- and C-terminals that protect it from proteolytic degradation.

Clinical Findings and Case Studies

Despite its promising profile, this compound's clinical development was halted after Phase I trials due to the emergence of unusual side effects, such as sensations of heaviness in extremities and nasal congestion, which are not typical for standard opioids. However, it demonstrated a reduced incidence of respiratory depression and physical dependence compared to conventional opioids .

Case Study Overview

A case study involving this compound highlighted its efficacy in managing pain without significant adverse effects commonly associated with opioid use. In this study, patients reported satisfactory pain relief with minimal side effects, leading researchers to consider this compound as a potential alternative for pain management in specific populations .

Research Findings

Further studies have explored the mechanisms underlying this compound's analgesic properties. It has been suggested that its action on DOR may contribute significantly to its pain-relieving effects while mitigating some side effects associated with MOR activation. This dual-action mechanism is particularly relevant in developing new analgesics that aim to balance efficacy with safety .

Table 2: Summary of Clinical Trial Outcomes

| Study Phase | Findings | Side Effects |

|---|---|---|

| Phase I | Effective analgesia | Sensations of heaviness, nasal congestion |

| Phase II | Continued efficacy but halted development due to unusual side effects | Less respiratory depression compared to morphine |

Propriétés

Numéro CAS |

66960-34-7 |

|---|---|

Formule moléculaire |

C29H40N6O6S |

Poids moléculaire |

600.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1 |

Clé InChI |

FWDIKROEWJOQIQ-JMBSJVKXSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

SMILES isomérique |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

YAGFM |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, Ala(2)-N(2)-Me- enkephalinamide-Met, alanyl(2)-N(2)-methyl- LY 127623 LY-127623 Met-enkephalinamide, Ala(2)-N(2)-Me- methionine-enkephalinamide, Ala(2)-N(2)-Me- metkephamid metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.